Sarafotoxin S6a: A Comprehensive Technical Guide on its Discovery, Origin, and Mechanism of Action
Sarafotoxin S6a: A Comprehensive Technical Guide on its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarafotoxin S6a (SRTX-S6a) is a potent cardiotoxic peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis.[1] Structurally and functionally homologous to the mammalian endothelin (ET) family of peptides, SRTX-S6a is a powerful vasoconstrictor that exerts its effects through interaction with endothelin receptors.[2][3] This technical guide provides an in-depth overview of the discovery, origin, and biochemical properties of Sarafotoxin S6a. It includes a detailed summary of its pharmacological data, experimental methodologies for its study, and visualizations of its signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.
Discovery and Origin
Sarafotoxin S6a was first isolated, along with its isotoxins S6b and S6c, from the venom of the Israeli burrowing asp, Atractaspis engaddensis, a snake native to the Middle East.[1][4] The discovery was significant due to the peptide's novel structure and potent cardiotoxic activity among snake venom components.[1] The name "sarafotoxin" is derived from the Hebrew "Saraf Ein Gedi," meaning "serpent of Ein Gedi."[5] The initial characterization in 1988 revealed that these toxins are 21-amino acid residue peptides.[1] A remarkable finding was the high degree of sequence homology between sarafotoxins and the endothelin family of mammalian peptides, which were discovered around the same time.[2] This homology pointed towards a shared evolutionary origin and a similar mechanism of action, which was later confirmed through extensive research.[3][6]
Biochemical and Pharmacological Properties
Sarafotoxin S6a is a 21-amino acid peptide with a molecular weight of approximately 2512.98 Da.[7][8] Its structure is characterized by two disulfide bridges (Cys1-Cys15 and Cys3-Cys11) and a long hydrophobic tail, which are crucial for its biological activity.[7][9]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Sarafotoxin S6a and its related isotoxins.
Table 1: Lethality of Sarafotoxins in Mice
| Toxin | LD50 (intravenous) | Reference |
| Atractaspis engaddensis venom | 0.06-0.075 µg/g body weight | [4] |
| Sarafotoxin S6a/S6b | ~0.015 mg/kg body weight | [5] |
| Sarafotoxin S6c | 0.3 mg/kg body weight | [5] |
Table 2: Receptor Binding and Functional Activity of Sarafotoxins
| Toxin | Parameter | Value | Tissue/Assay | Reference |
| Sarafotoxin S6a | IC50 | 30 nM | Inhibition of iodinated SRTX-b binding in rat atrium | [5] |
| Sarafotoxin S6b | IC50 | 25 nM | Inhibition of iodinated SRTX-b binding in rat atrium | [5] |
| Sarafotoxin S6c | IC50 | 100 nM | Inhibition of iodinated SRTX-b binding in rat atrium | [5] |
| Sarafotoxin S6b | IC50 | 0.21 nM | Displacement of 125I-endothelin from rat ventricular membranes | [9] |
| Sarafotoxin S6c | IC50 | 854 nM | Displacement of 125I-endothelin from rat ventricular membranes | [9] |
| Sarafotoxin S6a | EC50 | 7.5 nM | Contraction of pig coronary artery | [10][11] |
| Sarafotoxin S6a | EC50 | > 150 nM | Contraction of guinea pig aorta | [10][11] |
| Iodinated SRTX-b | K_D | 3-5 nM | Rat atrial membranes | [5] |
| Iodinated SRTX-b | K_D | 3.5 nM | Rat cerebellum | [5] |
| Iodinated SRTX-b | K_D | 0.3 nM | Rat cerebral cortex | [5] |
Experimental Protocols
Isolation and Purification of Sarafotoxin S6a
Workflow for Sarafotoxin Isolation:
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Crude Venom Preparation: Lyophilized venom of Atractaspis engaddensis is dissolved in a suitable buffer (e.g., 0.1 M acetic acid).
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Size-Exclusion Chromatography: The venom solution is first subjected to size-exclusion chromatography (e.g., using a Sephadex G-50 column) to separate components based on their molecular weight. Fractions containing peptides in the range of 2-3 kDa are collected.
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Ion-Exchange Chromatography: The collected fractions are then applied to a cation-exchange column (e.g., CM-cellulose). A salt gradient (e.g., ammonium acetate) is used for elution. The sarafotoxins, being basic peptides, will bind to the column and elute at specific salt concentrations.
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid) is used to separate the different sarafotoxin isoforms (S6a, S6b, S6c) with high resolution.
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Purity Analysis: The purity of the isolated Sarafotoxin S6a is confirmed by analytical RP-HPLC and mass spectrometry.
Receptor Binding Assay
The interaction of Sarafotoxin S6a with endothelin receptors is commonly studied using competitive binding assays.
Protocol for Competitive Binding Assay:
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Membrane Preparation: Tissues rich in endothelin receptors (e.g., rat heart ventricles, brain) are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.
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Radioligand: A radiolabeled ligand, typically 125I-Endothelin-1 or 125I-Sarafotoxin S6b, is used.
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Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Sarafotoxin S6a (the competitor).
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Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through a glass fiber filter.
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Quantification: The radioactivity retained on the filters is measured using a gamma counter.
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Data Analysis: The concentration of Sarafotoxin S6a that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined by non-linear regression analysis of the competition curve.
Signaling Pathway and Mechanism of Action
Sarafotoxin S6a exerts its biological effects by acting as an agonist at endothelin receptors, specifically the ETA and ETB subtypes.[5] These are G-protein coupled receptors (GPCRs).[5] The binding of SRTX-S6a to these receptors initiates a downstream signaling cascade.[2][5]
Upon binding, the G-protein (primarily Gq/11) is activated, which in turn stimulates phospholipase C (PLC).[5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5] The subsequent increase in cytosolic Ca2+ concentration is a key event leading to vasoconstriction and other cardiotoxic effects.[5][13]
Experimental and Logical Workflows
The study of Sarafotoxin S6a typically follows a logical progression from isolation to functional characterization.
References
- 1. Sarafotoxins S6: several isotoxins from Atractaspis engaddensis (burrowing asp) venom that affect the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sarafotoxin, a novel vasoconstrictor peptide: phosphoinositide hydrolysis in rat heart and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sarafotoxins and endothelins: evolution, structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atractaspis engaddensis - Wikipedia [en.wikipedia.org]
- 5. Sarafotoxin - Wikipedia [en.wikipedia.org]
- 6. The evolutionary history of the sarafotoxin/endothelin/endothelin-like superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phoenixpeptide.com [phoenixpeptide.com]
- 8. Sarafotoxin S6a Peptide - Novatein Biosciences [novateinbio.com]
- 9. Sarafotoxin S6c is a relatively weak displacer of specifically bound 125I-endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sarafotoxin S6a | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Purification procedure for the isolation of a P-I metalloprotease and an acidic phospholipase A2 from Bothrops atrox snake venom - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of synthetic sarafotoxin with rat vascular endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
